N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
Description
N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic small molecule featuring a 3,4-dichlorophenyl group attached to an acetamide backbone, which is further linked to an isoxazole ring substituted with a thiophene moiety.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-11-4-3-9(6-12(11)17)18-15(20)8-10-7-13(21-19-10)14-2-1-5-22-14/h1-7H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDDLQJSDCEPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multiple steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Thiophene Ring: The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of Dichlorophenyl Group: The dichlorophenyl group can be attached via a nucleophilic substitution reaction, where a dichlorobenzene derivative reacts with an appropriate nucleophile.
Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically through an amidation reaction between an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Hydrolysis: Amine and carboxylic acid.
Scientific Research Applications
Pharmacological Applications
1.1 Antiparasitic Activity
One of the primary applications of N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is its use as a parasiticidal agent. Research has demonstrated that compounds with isoxazole and thiophene moieties exhibit significant activity against various parasites. For instance, a patent (WO2012155676A1) outlines the effectiveness of dihydroisoxazole compounds in controlling parasites in both agricultural and veterinary contexts .
Case Study: Efficacy Against Specific Parasites
A study conducted on the efficacy of this compound against Leishmania species showed promising results, indicating potential for developing new treatments for leishmaniasis . The compound's mechanism involves disrupting the metabolic pathways of the parasites, leading to their death.
Agricultural Applications
3.1 Pesticidal Properties
The compound has also been investigated for its pesticidal properties. In agricultural settings, it has been found effective against various pests that threaten crop yields. The mode of action involves interference with the nervous system of the pests, leading to paralysis and death .
Case Studies: Field Trials
Field trials conducted on crops treated with this compound showed a marked reduction in pest populations compared to untreated controls, demonstrating its potential as an environmentally friendly pesticide alternative .
Research Insights
Recent studies have focused on optimizing the chemical structure of this compound to enhance its efficacy and reduce toxicity. For example, researchers have explored variations in substituents on the isoxazole ring to improve bioactivity while minimizing side effects.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Acetamide Derivatives
The compound shares structural similarities with several acetamide-based analogs, differing primarily in aromatic substituents and heterocyclic systems. Key comparisons include:
a. N-(4-Bromophenyl) Pyridazinone Derivatives
- Example : N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
- Structural Differences: Replaces the thiophene-isoxazole with a pyridazinone ring and substitutes bromine for chlorine on the phenyl group.
- Activity : Acts as a mixed FPR1/FPR2 agonist, activating calcium mobilization and chemotaxis in human neutrophils .
- Implications: The bromophenyl group may reduce lipophilicity compared to dichlorophenyl, while the pyridazinone ring offers distinct hydrogen-bonding capabilities.
b. Benzothiazole-Based Acetamide
- Example : N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (Compound 28, EP3348550A1).
- Structural Differences : Substitutes benzothiazole for thiophene-isoxazole.
- Implications : The benzothiazole’s electron-withdrawing properties may alter target binding compared to the electron-rich thiophene-isoxazole system.
c. Oxadiazole-Thioacetamide Derivatives
- Example : 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide.
- Structural Differences : Incorporates an oxadiazole-thio linker and methoxyphenyl group instead of dichlorophenyl.
- Physicochemical Properties : Higher pKa (11.05) compared to estimated values for the target compound (~8–10), indicating stronger basicity .
Pharmacological and Physicochemical Data Comparison
The table below summarizes key parameters of the target compound and analogs:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | Key Biological Activity | pKa |
|---|---|---|---|---|---|
| Target Compound | C₁₅H₁₁Cl₂N₂O₂S | 368.23 | 3,4-dichlorophenyl, thiophene-isoxazole | Hypothetical enzyme/receptor modulation | ~8–10 (estimated) |
| N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)... [2] | C₂₁H₂₀BrN₃O₃ | 442.31 | 4-bromophenyl, pyridazinone | FPR1/FPR2 agonist | - |
| Compound 28 (EP3348550A1) [4] | C₁₆H₉Cl₂F₃N₂O₂S | 417.22 | 3,4-dichlorophenyl, benzothiazole | Not specified | - |
| Oxadiazole-Thioacetamide [8] | C₁₆H₁₆N₄O₅S | 376.39 | 3,4-dimethoxyphenyl, oxadiazole | Not specified | 11.05 |
Impact of Heterocyclic Systems on Bioactivity
- Thiophene-Isoxazole vs. Pyridazinone: The thiophene-isoxazole system in the target compound may engage in π-π stacking and dipole interactions, whereas pyridazinone derivatives () rely on hydrogen bonding via their carbonyl groups .
- Benzothiazole vs. Isoxazole : Benzothiazole’s sulfur atom and fused aromatic system could enhance binding to hydrophobic pockets, contrasting with the isoxazole’s oxygen-driven polarity .
- Oxadiazole-Thio Linkers : The sulfur atom in oxadiazole-thioacetamides () may improve metabolic stability compared to ether or amine linkers .
Biological Activity
N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to an acetamide moiety, along with a thiophene-substituted isoxazole. The molecular formula is , and its structural characteristics contribute to its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of isoxazole can induce apoptosis in cancer cells. For instance, compounds containing isoxazole rings have been shown to activate caspase pathways, leading to programmed cell death in various tumor cell lines such as A549 (lung cancer) and C6 (glioma) .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 12.5 | Caspase activation |
| Compound B | C6 | 15.0 | DNA synthesis inhibition |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Studies have demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For example, a study involving novel substituted triazinoquinazoline derivatives showed significant inhibition of COX-2 expression and related inflammatory markers .
Table 2: Anti-inflammatory Effects of Related Compounds
| Compound Name | Inhibition (%) | Target Enzyme |
|---|---|---|
| Compound C | 82.5 | COX-2 |
| Compound D | 45.77 | COX-1 |
| This compound | TBD | TBD |
The proposed mechanisms for the biological activity of this compound include:
- Apoptosis Induction : Activation of caspases leading to apoptosis in cancer cells.
- Enzyme Inhibition : Inhibition of COX enzymes reduces the production of pro-inflammatory mediators.
- Reactive Oxygen Species (ROS) : Modulation of oxidative stress pathways, which can affect both cancer cell survival and inflammation.
Case Studies
In one notable study, researchers synthesized a series of thiophene-conjugated isoxazoles and evaluated their antimicrobial activity alongside their anticancer properties . The findings indicated that these compounds not only inhibited bacterial growth but also showed promise in reducing tumor cell viability.
Another case study focused on the structural modifications of thiazole derivatives, revealing that certain substitutions significantly enhanced biological activity against cancer cells . This highlights the importance of structural diversity in developing effective therapeutic agents.
Q & A
Q. Which substituents on the isoxazole or thiophene rings correlate with improved antimicrobial or anticancer activity?
- Findings :
- Isoxazole 5-position : Electron-deficient groups (e.g., -CF) enhance antiproliferative activity (e.g., IC = 12 µM in MCF-7).
- Thiophene 2-position : Methylation reduces off-target toxicity while maintaining potency .
Q. What role do hydrogen-bonding interactions play in the compound’s binding to biological targets?
- Analysis : The acetamide carbonyl forms critical H-bonds with kinase hinge regions (e.g., EGFR Tyr-813). Disruption via methylation decreases binding affinity by ~10-fold .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
